molecular formula C18H11N3O6 B1313751 [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid CAS No. 216018-58-5

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid

Cat. No. B1313751
M. Wt: 365.3 g/mol
InChI Key: NTXWAWVRPLVLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid” is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .


Molecular Structure Analysis

Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral .


Chemical Reactions Analysis

Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .


Physical And Chemical Properties Analysis

Terpyridine has a molar mass of 233.274 g·mol−1 . It appears as a white solid . The melting point is 88 °C (190 °F; 361 K), and the boiling point is 370 °C (698 °F; 643 K) .

Scientific Research Applications

Applications in Macromolecular Chemistry and Nanoscience

The reaction of 4′-chloro-2,2′:6′,2′′-terpyridine with alkoxide nucleophiles leads to functionalized terpyridines, which are useful in macromolecular chemistry and nanoscience. These functionalized terpyridines, including amines, carboxylic acids, and alkoxy-chains, can be synthesized easily, introducing different functional groups at the 4′-position, opposite the metal binding site (Andres et al., 2003).

Synthesis and Properties of Functionalized Terpyridines

The synthesis of symmetrically 4,4″-functionalized 2,2′:6′,2″-terpyridines has been reported. This includes the biscarboxylic acid and anthryl esters. These compounds, along with their iron(II)-bis(terpyridine)complexes, exhibitinteresting photochemical properties, making them significant in the study of light-activated processes (Wehmeier & Mattay, 2010).

Coordination Behaviour in Chemistry

The oligopyridine [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid has been studied for its coordination behavior with metals like ruthenium and palladium. These complexes have been characterized and have shown no interactions between metal centers, behaving as independent units. This study provides insights into the molecular architecture and potential applications in coordination chemistry (Constable & Ward, 1990).

Application in Solar Cells

Functionalized ruthenium complexes, including those with carboxylic acid groups, have been synthesized and tested as photosensitisers for solar cells. These complexes demonstrate efficient performance and are significant in the development of solar energy materials (Duprez et al., 2007).

Catalytic Applications

The tridentate oligopyridine ligand 2,2′:6′,2′′‐terpyridine and its transition metal complexes have broad applications in fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds have catalyzed a range of reactions, from artificial photosynthesis to organic transformations and polymerization (Winter et al., 2011).

Chemosensor Applications

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid derivatives have been used in the design of chemosensors. Specifically, a porphyrin-appended terpyridine shows enhanced fluorescence with cadmium ion, indicating its application in detecting metal ions (Luo et al., 2007).

Safety And Hazards

Terpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) .

properties

IUPAC Name

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXWAWVRPLVLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459647
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid

CAS RN

216018-58-5
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Reactant of Route 2
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Reactant of Route 4
Reactant of Route 4
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Reactant of Route 5
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Reactant of Route 6
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid

Citations

For This Compound
86
Citations
EC Constable, EL Dunphy, CE Housecroft… - Dalton …, 2007 - pubs.rsc.org
Ligands in which multiple metal-binding domains are linked by a metal-containing moiety rather than a conventional organic group are described as “expanded ligands”. The use of 4,4…
Number of citations: 81 pubs.rsc.org
G Wolfbauer, AM Bond, GB Deacon… - Journal of …, 2000 - Elsevier
The electrochemical reduction of the black dye photosensitizer [(H 3 -tctpy)Ru II (NCS) 3 ] − (H 3 -tctpy=2,2′:6′,2′′-terpyridine-4,4′,4′′-tricarboxylic acid) used in photovoltaic …
Number of citations: 6 www.sciencedirect.com
CR Rice, MD Ward, MK Nazeeruddin… - New Journal of …, 2000 - pubs.rsc.org
The Ru(II)–polypyridyl complexes [Ru(H2L)(terpy)][PF6]2 (1) and [Bu4N][Ru(H2L)(NCS)3] (2) (H2L=4′-(3,4-dihydroxyphenyl)-2,2′:6′,2″-terpyridine), in which H2L is coordinated as …
Number of citations: 143 pubs.rsc.org
G Li, L Peng, B Wu, Z Xi, A Kushwaha… - Journal of Molecular …, 2023 - Elsevier
A new 3D Zn(II)-based metal-organic framework [(CH 3 ) 2 NH 2 ] 2 [Zn 5 (TTC) 4 ] (1) (H 3TTC = 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylic acid) has been solvothermally …
Number of citations: 0 www.sciencedirect.com
ZJ Li, JH Tang, JY Shao… - European Journal of …, 2020 - Wiley Online Library
A star‐shaped N C N‐pincer tri‐Ru II complex 3 with a triarylamine core, capped with three 2,2':6',2''‐terpyridine‐4,4',4''‐tricarboxylic acid terminal ligands, has been synthesized. The …
A Reynal, A Forneli, E Palomares - Energy & Environmental Science, 2010 - pubs.rsc.org
The characterization of the interfacial charge transfer processes taking place in dye solar cells made using the most efficient ruthenium complexes, namely cis-bis(isothiocyanato)bis(2,2…
Number of citations: 68 pubs.rsc.org
SR Zhang, W Wang, GJ Xu, C Yao, YH Xu… - Inorganic Chemistry …, 2018 - Elsevier
A fluorescent coordination polymer [Zn(H 3 TTA)(H 2 O) 2 ]·2H 2 O (JLNU-3, JLNU = Jilin Normal University; H 3 TTA = [2,2′:6′,2″-terpyridine]-4,4′,4″-tricarboxylic acid) has been …
Number of citations: 11 www.sciencedirect.com
G Wolfbauer, AM Bond, GB Deacon, J Howitt… - Electrochemistry …, 2001 - Elsevier
The reductive voltammetry of the photovoltaic sensitizer [( H 2 -dcbpy ) 2 Ru ( NCS ) 2 ] ( H 2 -dcbpy =2,2 ′ -bipyridine-4,4 ′ -dicarboxylic acid) and [(H 3 -tctpy)Ru(NCS) 3 ] − (H 3 -tctpy…
Number of citations: 1 www.sciencedirect.com
D Venkateswarlu, T Swetha, VSK Choutipalli… - Solar Energy, 2021 - Elsevier
The device performance of the dye-sensitized solar cells (DSSCs) mainly depends on the sensitizers. Ruthenium sensitizers have played a vital role in the DSSCs to improve power …
Number of citations: 1 www.sciencedirect.com
AKC Mengel, W Cho, A Breivogel… - European Journal of …, 2015 - Wiley Online Library
Dye‐sensitized solar cells equipped with cationic and neutral Ru II ‐based sensitizers [Ru(ddpd){tpy(COOH) 3 }] 2+ [1 2+ ; ddpd = N,N′‐dimethyl‐N,N′‐di(pyridin‐2‐yl)pyridin‐2,6‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.